molecular formula C8H6ClNO5 B1418316 5-Chloro-2-methoxy-3-nitrobenzoic acid CAS No. 89894-14-4

5-Chloro-2-methoxy-3-nitrobenzoic acid

Cat. No. B1418316
CAS RN: 89894-14-4
M. Wt: 231.59 g/mol
InChI Key: BNPVOSZKWOIXHK-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-3-nitrobenzoic acid is a chemical compound with the empirical formula C8H6FNO5 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

5-Chloro-2-methoxy-3-nitrobenzoic acid has been used in the synthesis of 5-chloro-2-methoxybenzoates of La (III), Ga (III), and Lu (III) .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methoxy-3-nitrobenzoic acid can be represented by the SMILES string ClC1=CC(N+=O)=C(OC)C(C(O)=O)=C1 .


Physical And Chemical Properties Analysis

5-Chloro-2-methoxy-3-nitrobenzoic acid is a solid substance . It has a molecular weight of 215.14 . The compound is slightly soluble in water .

Scientific Research Applications

Environmental Presence and Effects of Similar Compounds

Research on parabens, esters of para-hydroxybenzoic acid, which share a structural motif with 5-Chloro-2-methoxy-3-nitrobenzoic acid, highlights their occurrence, fate, and behavior in aquatic environments. Parabens, due to their use in various consumer products, have been detected in surface water and sediments, raising concerns about their environmental impact and the need for further studies on their toxicity and degradation pathways (Haman et al., 2015).

Pharmacological and Industrial Applications of Phenolic Compounds

Chlorogenic acid, a phenolic compound similar in function to hydroxybenzoic derivatives, showcases a wide range of health-promoting properties and industrial applications. Its roles as a nutraceutical for treating metabolic syndrome and as a food additive for its antimicrobial and antioxidant properties indicate the potential utility of structurally related compounds like 5-Chloro-2-methoxy-3-nitrobenzoic acid in similar domains (Santana-Gálvez et al., 2017).

Enzymatic Degradation of Organic Pollutants

The application of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants highlights a potential research avenue for 5-Chloro-2-methoxy-3-nitrobenzoic acid. The efficiency of such systems in degrading recalcitrant compounds could be explored for environmental remediation purposes, suggesting a possible application for 5-Chloro-2-methoxy-3-nitrobenzoic acid in facilitating or enhancing these reactions (Husain & Husain, 2007).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid dust formation, ensure adequate ventilation, avoid ingestion and inhalation .

Future Directions

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . This suggests that it may have potential applications in various research fields.

properties

IUPAC Name

5-chloro-2-methoxy-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5/c1-15-7-5(8(11)12)2-4(9)3-6(7)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPVOSZKWOIXHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301282884
Record name 5-Chloro-2-methoxy-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methoxy-3-nitrobenzoic acid

CAS RN

89894-14-4
Record name 5-Chloro-2-methoxy-3-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89894-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methoxy-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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